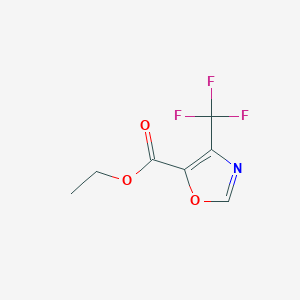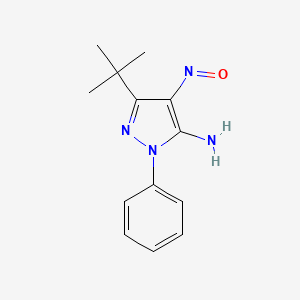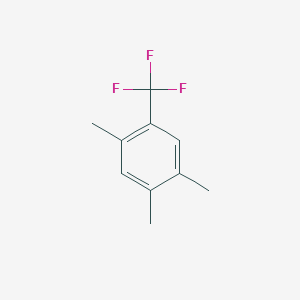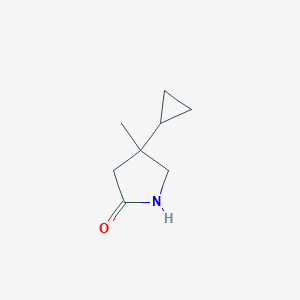
2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C6H6F3NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” consists of 6 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” include a molecular weight of 181.11 . More detailed properties such as boiling point, density, and others can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Application 1 Flame Retardancy in Lithium-Ion Batteries
A derivative of 2,2,2-trifluoroethyl, Tris (2, 2, 2-Trifluoroethyl) phosphate (TFP), has been synthesized and used as an additive to reduce the flammability of electrolytes in lithium-ion batteries. This application focuses on enhancing the safety of batteries by significantly decreasing the Self-Extinguishing Time (SET) with the increase of TFP concentration .
Application 2 Ring Closure Reactions
In organic synthesis, derivatives of 2,2,2-trifluoroethyl have been observed to form insoluble “polymeric” solids during attempts to achieve complete ring closure of purified H-phosphonate with basic desiccants. This highlights its potential role in influencing the physical properties and reactions of organic compounds .
Application 3 Organic Synthesis Reactions
Trifluoroethyl isatin ketimine, a compound related to 2,2,2-trifluoroethyl derivatives, has been involved in various organic synthesis reactions. The focus here is on the types of reactions and the stereoselectivity of products, providing insights into its application in stereoselective synthesis .
Application 4 Functional Coatings
The synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization. This involves using a monomer related to 2,2,2-trifluoroethyl for creating coatings with specific surface properties .
Application 5 Polymerization Processes
The RAFT polymerization of a related compound was investigated under thermal conditions and light irradiation. This application explores the performance of different chain transfer agents and could be relevant for controlling polymerization processes involving 2,2,2-trifluoroethyl derivatives .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h1H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRNEOIYOKNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)



